molecular formula C17H18N4O3S2 B2859197 N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide CAS No. 1189507-42-3

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2859197
CAS No.: 1189507-42-3
M. Wt: 390.48
InChI Key: QNMBVDJSWXKJHC-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide is a complex organic compound featuring a pyrrolidine ring, an oxadiazole ring, and a sulfonamide group. This compound is of interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity . The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-thiomorpholin-4-ylpyrazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c22-15(20-12-1-2-13-14(9-12)24-11-23-13)10-26-17-16(18-3-4-19-17)21-5-7-25-8-6-21/h1-4,9H,5-8,10-11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMBVDJSWXKJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CN=C2SCC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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